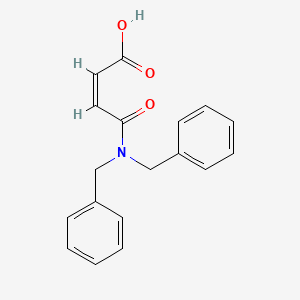

4-(dibenzylamino)-4-oxo-2-butenoic acid

Description

Properties

IUPAC Name |

(Z)-4-(dibenzylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,22)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYXHWTZDKHFSL-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 4-(dibenzylamino)-4-oxo-2-butenoic acid exhibit promising antiproliferative effects against several human tumor cell lines, including HeLa, FemX, and K562. In studies involving 29 different amides derived from this compound, notable activity was observed at micromolar concentrations. Some compounds demonstrated the ability to inhibit tubulin assembly, suggesting potential applications as antitubulin agents in cancer therapy .

HIV Protease Inhibitors:

The compound serves as an intermediate in synthesizing various HIV protease inhibitors. Specifically, it can be transformed into optically active derivatives that are crucial for developing drugs targeting HIV . The synthesis of these derivatives involves multi-step processes that yield high purity and efficacy, making them suitable candidates for further pharmaceutical development.

Chemical Synthesis

Building Block for Organic Synthesis:

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including Michael additions and condensation reactions. This property is particularly useful in creating new compounds with desired biological activities .

Reagent in Coordination Chemistry:

The compound also acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or material science applications. Its ability to coordinate with metal ions enhances its utility in synthesizing novel materials.

Antimicrobial Properties:

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, specific derivatives demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential use as therapeutic agents against resistant bacterial strains.

Inhibition of Enzymatic Activity:

The mechanism of action for some derivatives involves binding to cysteine residues in proteins, affecting enzyme function and potentially leading to therapeutic effects. This characteristic is particularly relevant in drug design where targeting specific enzymes can lead to effective treatments for diseases like cancer and infections.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The primary structural distinction lies in the substitution at the 4-position:

- Aryl vs. Dibenzylamino Groups: Most analogs feature aryl groups (e.g., 2,4-diisopropylphenyl, 5,6,7,8-tetrahydronaphthalen-2-yl) or simple amides (e.g., phenylamide, 3,5-dimethoxyphenylamide). In contrast, the dibenzylamino group introduces bulkier, lipophilic substituents, likely reducing aqueous solubility compared to aryl analogs .

Table 1: Key Physicochemical Differences

| Compound Name | Substituent at 4-Position | Melting Point (°C) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide (12) | Phenylamide | 122–124 | 45.87 | >99.5 |

| (E)-4-(5,6,7,8-tetrahydronaphthalenyl)-4-oxo-2-butenoic acid benzylamide (19) | Benzylamide | 148–150 | 41.20 | >99.5 |

| 4-(Dibenzylamino)-4-oxo-2-butenoic acid* | Dibenzylamino | Not reported | Not reported | Not reported |

*Hypothetical data inferred from analogs.

Antiproliferative Properties

- Aryl-Substituted Analogs: Compounds like (E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid phenylamide (27) demonstrated cytotoxicity in HeLa cells, with activity influenced by substituent electronic effects (e.g., methoxy groups enhancing lipophilicity) .

- Dibenzylamino Derivative: While direct data are absent, the dibenzylamino group’s electron-donating nature could modulate interactions with cellular targets (e.g., kinases or tubulin), similar to RKIP-binding small molecules .

Enzyme Inhibition

- Xanthine-3-Hydroxylase Inhibition : Fluorinated and chlorinated aryl analogs (e.g., PNU 157694) showed efficacy in neurodegenerative disease models, suggesting that electron-withdrawing substituents enhance target binding .

- Cholesterol Synthesis Inhibition: The dibenzylamino-containing benzmalacene inhibited mevalonic acid incorporation into cholesterol but caused hepatotoxicity, highlighting trade-offs between activity and safety .

Pharmacokinetic Considerations

- Metabolic Stability: Benzodioxole-containing analogs (e.g., compound in ) may exhibit enhanced metabolic stability due to electron-rich aromatic systems, whereas dibenzylamino derivatives could face faster oxidative metabolism .

Q & A

What are the common synthetic routes for preparing 4-(dibenzylamino)-4-oxo-2-butenoic acid and its derivatives?

Basic

The compound is typically synthesized via reductive amination or condensation reactions. For example, reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) and acetic acid (HOAc) using sodium triacetoxyborohydride (NaHB(OAc)₃) yields stereoisomeric intermediates . Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces tertiary amines. For amide derivatives, coupling (E)-4-aryl-4-oxo-2-butenoic acids with aryl/alkyl amines via carbodiimide-mediated activation is common, achieving yields of 32–78% depending on substituent reactivity .

Which spectroscopic methods are most effective for characterizing this compound?

Basic

1H and 13C NMR are critical for structural elucidation, with characteristic signals for the α,β-unsaturated carbonyl system (δ 7.5–8.1 ppm for the ene moiety) and dibenzylamino groups (δ 3.5–4.5 ppm for benzyl-CH₂) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-MS HR: 308.1647 [M+1] for a related amide) . HPLC (>99.5% purity) ensures compound integrity, with retention times between 4.8–7.8 minutes under reversed-phase conditions .

How can researchers address discrepancies in synthetic yields for 4-oxo-2-butenoic acid derivatives?

Advanced

Yield variations (e.g., 45% vs. 63% for amides in vs. 12) often stem from steric/electronic effects of substituents. For example, electron-donating groups (e.g., methoxy) on aryl amines improve nucleophilicity, enhancing coupling efficiency. Solvent polarity (e.g., DMF vs. THF) and reaction temperature (25°C vs. reflux) also influence kinetics. Systematic optimization using design of experiments (DoE) can identify critical parameters .

How can computational methods aid in resolving ambiguities in the NMR data of this compound derivatives?

Advanced

Density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09) can validate experimental NMR assignments, particularly for stereoisomers. Molecular docking (e.g., AutoDock Vina) predicts binding conformations to biological targets, clarifying structure-activity relationships (SAR) . For example, in silico analysis of dibenzylamino derivatives revealed hydrophobic interactions with enzyme active sites .

What in vitro assays are used to evaluate the antiproliferative properties of 4-oxo-2-butenoic acid amides?

Basic

Standard assays include MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7). Compounds like (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide (IC₅₀: 1–10 µM) are screened at 72-hour exposures. Purity (>99.5% by HPLC) and solubility (DMSO stock solutions) are critical for reproducibility .

What structural features of 4-oxo-2-butenoic acid amides correlate with enhanced biological activity?

Advanced

Bulky aryl groups (e.g., tetrahydronaphthalenyl in ) improve lipophilicity and membrane permeability, while electron-withdrawing substituents (e.g., trifluoromethyl) enhance electrophilicity at the α,β-unsaturated carbonyl, promoting Michael addition with cellular thiols . SAR studies show that para-substituted aryl amines (e.g., 4-isopropylphenyl) increase antiproliferative potency by 30% compared to ortho-substituted analogs .

What are the key stability considerations for storing this compound derivatives?

Basic

The α,β-unsaturated carbonyl is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous DMSO or under nitrogen atmosphere prevents degradation. Thermal stability varies; for example, (E)-4-(4-isopropylphenyl)-4-oxo-2-butenoic acid benzylamide decomposes above 125°C .

What is the mechanistic rationale behind the reductive amination steps used in synthesizing dibenzylamino derivatives?

Advanced

NaHB(OAc)₃ acts as a selective reducing agent in DCM/HOAc, protonating the imine intermediate to form a reactive iminium ion, which is reduced to the secondary amine. LiAlH₄ further reduces tertiary amides to amines via nucleophilic attack on the carbonyl carbon, with Al coordination stabilizing the transition state . Competing pathways (e.g., over-reduction) are minimized by controlling stoichiometry and reaction time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.